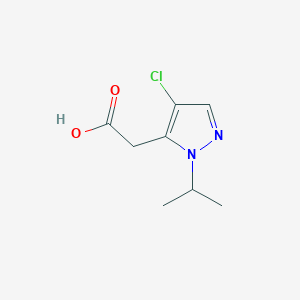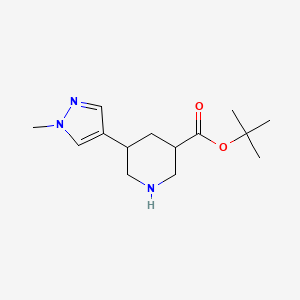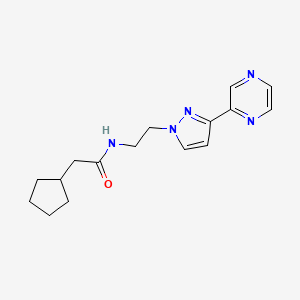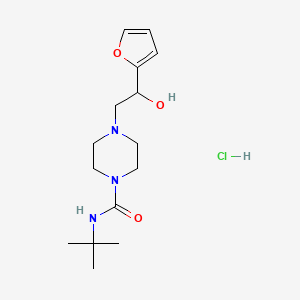
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C15H19N3O4 and its molecular weight is 305.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Activity and Drug Development
Protein Tyrosine Phosphatase 1B Inhibitors : Derivatives related to the compound of interest have been designed, synthesized, and evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity. Such studies are crucial for developing new antidiabetic medications, as PTP1B inhibitors have shown promise in managing diabetes through their effect on insulin signaling (Saxena et al., 2009).
Antidepressant and Anxiolytic Effects : Research into phenylpiperazine derivatives has revealed compounds with dual antagonistic effects on 5-HT1A and 5-HT7 receptors, showing significant antidepressant-like and anxiolytic-like activities in animal models. This suggests potential applications in the development of novel psychiatric treatments (Pytka et al., 2015).
Herbicide Metabolism and Environmental Impact
- Metabolism of Chloroacetamide Herbicides : Studies on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insights into the environmental and health impacts of such compounds. Understanding the metabolic pathways of these herbicides can inform the development of safer agrochemicals and strategies for mitigating their effects on human health and the environment (Coleman et al., 2000).
Drug Synthesis and Molecular Docking
- Synthesis of Anticancer Drugs : The synthesis and characterization of compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been conducted, with in silico modeling studies targeting specific receptors. Such research contributes to the discovery and optimization of new anticancer agents, highlighting the importance of chemical synthesis and computational biology in drug development (Sharma et al., 2018).
特性
IUPAC Name |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-3-17-7-8-18(15(21)14(17)20)10-13(19)16-11-5-4-6-12(9-11)22-2/h4-6,9H,3,7-8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSMSNIRNIPOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanamine](/img/structure/B2857718.png)
![2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2857719.png)

![3-(3-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2857721.png)


![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2857727.png)
![2-(2-Chlorophenyl)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]acetamide](/img/structure/B2857729.png)
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2857731.png)


![N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2857737.png)
![(R)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2857740.png)
